7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one
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Overview
Description
7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one is a heterocyclic compound that contains an imidazole ring fused to a purine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted imidazole with a dimethyl-substituted purine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the imidazole or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or purine rings .
Scientific Research Applications
7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and purine derivatives, such as:
- 6,7-Dimethyl-3-(β-D-ribofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Uniqueness
7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one is unique due to its specific substitution pattern and the presence of both imidazole and purine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
35693-54-0 |
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Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
7-butyl-4,6-dimethyl-1H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O/c1-4-5-6-9-8(2)16-13-17(3)11-10(14-7-15-11)12(19)18(9)13/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
QJKBMXFNLMKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C2N1C(=O)C3=C(N2C)N=CN3)C |
Origin of Product |
United States |
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